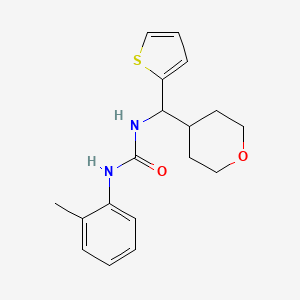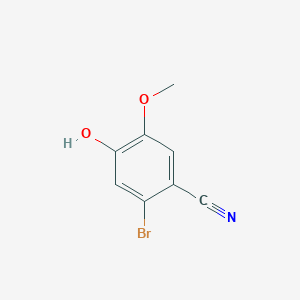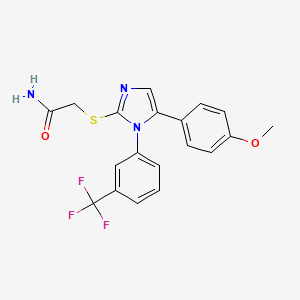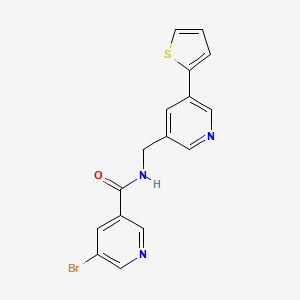
1-chloro-3,4-dihydro-2-naphthalenecarbaldehyde N-(4-methylphenyl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-chloro-3,4-dihydro-2-naphthalenecarbaldehyde N-(4-methylphenyl)hydrazone” is a chemical with the linear formula C11H11ClN2 . Its molecular weight is 206.677 . It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .
Scientific Research Applications
NMR Spectra and Azo-Hydrazone Tautomerism Studies
Compounds similar to 1-chloro-3,4-dihydro-2-naphthalenecarbaldehyde N-(4-methylphenyl)hydrazone have been studied for their NMR spectra and azo-hydrazone tautomerism. For example, research by Lyčka (1999) on dyes prepared by coupling naphthalene-diazonium chloride with various components analyzed their ^1H, ^13C, and ^15N NMR spectra, revealing insights into the azo-hydrazone equilibrium and the influence of the benzene ring annelation on this equilibrium (Lyčka, 1999).
Novel Syntheses and Derivative Formation
Research by Boruah, Konwar, and Dutta (2003) explored the reaction of similar chlorocarbonyl compounds with various amines, leading to the synthesis of novel pyrozolo, benzodiazepino, and other naphthalene derivatives at room temperature. This demonstrates the compound's utility in synthesizing diverse chemical structures with potential biological activities (Boruah, Konwar, & Dutta, 2003).
Structural and Supramolecular Assembly
Kumar et al. (2019) investigated the conversion of carbaldehydes into reduced bipyrazoles, providing structural reports for several derivatives. This study highlights the significance of these compounds in understanding molecular and supramolecular structures, which is crucial for the development of new materials and pharmaceuticals (Kumar et al., 2019).
Biological Activity Exploration
Hydrazone derivatives, related to the compound of interest, have been explored for their biological activities. For instance, Kumara et al. (2016) synthesized and studied the molecular and supramolecular structures of hydrazones and pyrazolo[3,4-b]quinolines, noting their antimicrobial and antiviral potential. Such studies underscore the relevance of these compounds in medicinal chemistry and drug development (Kumara et al., 2016).
Asymmetric Synthesis
Tomioka et al. (1990) described the asymmetric addition of methyllithium to imines derived from similar naphthalenecarbaldehydes, resulting in optically active amines. This research illustrates the compound's role in asymmetric synthesis, an essential area in the production of chiral pharmaceuticals (Tomioka, Inoue, Shindo, & Koga, 1990).
properties
IUPAC Name |
N-[(E)-(1-chloro-3,4-dihydronaphthalen-2-yl)methylideneamino]-4-methylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2/c1-13-6-10-16(11-7-13)21-20-12-15-9-8-14-4-2-3-5-17(14)18(15)19/h2-7,10-12,21H,8-9H2,1H3/b20-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNOYJCCDNMPPM-UDWIEESQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NN=CC2=C(C3=CC=CC=C3CC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/N=C/C2=C(C3=CC=CC=C3CC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-chloro-3,4-dihydro-2-naphthalenecarbaldehyde N-(4-methylphenyl)hydrazone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2540973.png)
![5-[4-Bromo-2-(2-fluoroethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2540974.png)
![N-benzyl-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2540975.png)



![N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2540982.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}piperazine](/img/structure/B2540984.png)
![1-(5-carboxypentyl)-3,3-dimethyl-2-[(1E,3E)-4-(N-phenylacetamido)buta-1,3-dien-1-yl]-3H-indol-1-ium-5-sulfonate](/img/structure/B2540985.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(2-phenylethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2540991.png)
![5-Oxaspiro[2.5]octan-1-amine hydrochloride](/img/structure/B2540992.png)

